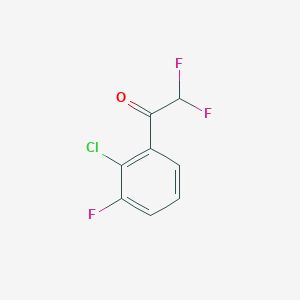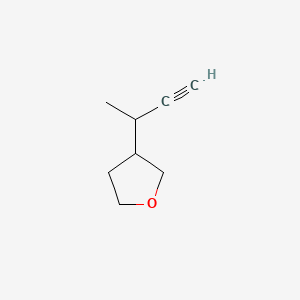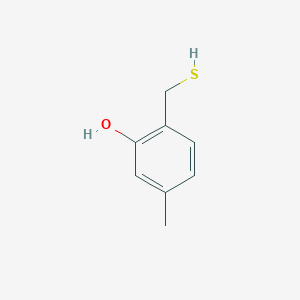![molecular formula C9H9BrF3N B13572981 (1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine: is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can influence its reactivity and binding affinity. These features may contribute to the compound’s ability to modulate specific biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl and bromine substituents but lacks the ethanamine moiety.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound contains a trifluoromethyl group and is used in anticancer studies.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds are synthesized via cyclocondensation and are characterized by their trifluoromethyl substituents.
Uniqueness: (1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of its trifluoromethyl, bromine, and ethanamine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9BrF3N |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
(1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3/t5-/m1/s1 |
Clé InChI |
YIVILYMTTFMOTL-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N |
SMILES canonique |
CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



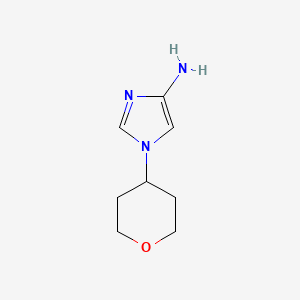
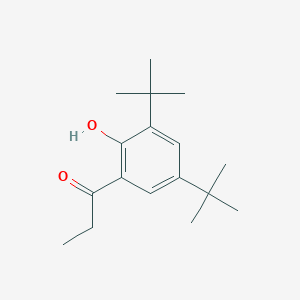
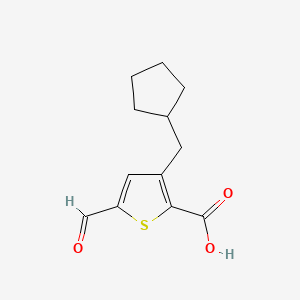
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)

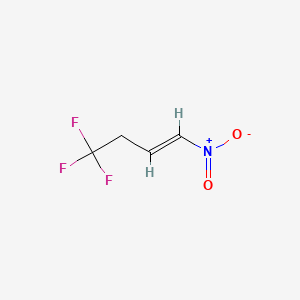

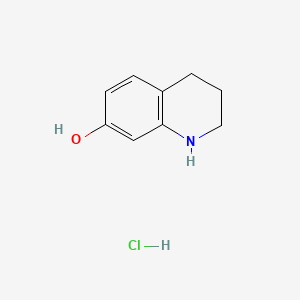
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
